molecular formula C19H16Cl3NO3 B1221166 (4-Chlorophenyl)-[6,7-dichloro-4-[(dimethylamino)methyl]-5-hydroxy-2-methyl-3-benzofuranyl]methanone

(4-Chlorophenyl)-[6,7-dichloro-4-[(dimethylamino)methyl]-5-hydroxy-2-methyl-3-benzofuranyl]methanone

Cat. No. B1221166
M. Wt: 412.7 g/mol
InChI Key: VIYMPGWTEWZRDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-chlorophenyl)-[6,7-dichloro-4-[(dimethylamino)methyl]-5-hydroxy-2-methyl-3-benzofuranyl]methanone is an aromatic ketone.

Scientific Research Applications

Clathrate Formation and Interaction Studies

(4-Chlorophenyl)-[6,7-dichloro-4-[(dimethylamino)methyl]-5-hydroxy-2-methyl-3-benzofuranyl]methanone has been studied in the context of clathrate formation. Eto et al. (2011) investigated how this compound, among others, serves as a clathrate host for benzene guests. Their findings highlight the importance of 'edge-to-face interaction' between aromatic rings in the formation of inclusion complexes with benzene (Eto, M., Yamaguchi, K., Shinohara, I., Ito, F., Yoshitake, Y., & Harano, K., 2011).

Synthesis and Chemical Reactivity

Harano et al. (2007) explored the chemical reactivity of this compound, focusing on its reaction with arylamines in the presence of BF3·Etherate. They synthesized various derivatives, revealing insights into the reaction mechanism and structure based on crystallographic and molecular orbital calculation data (Harano, K., Watanabe, A., Yamaguchi, K., Ito, F., & Yoshitake, Y., 2007).

Potential in Cancer Therapy

Aboelmagd et al. (2021) synthesized metal complexes derived from methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate derivatives, related to the chemical structure . These complexes were tested for anti-tumor activities, revealing significant inhibitory actions on human colorectal carcinoma cells and potential as CDK8 kinase inhibitors, suggesting a mechanism of action toward colon cancer therapy (Aboelmagd, A., El Rayes, S. E., Gomaa, M., Fathalla, W., Ali, I., Nafie, M. S., Pottoo, F., Khan, F., & Ibrahim, M., 2021).

Antimicrobial Properties

Oh et al. (2014) synthesized a new photoactive antimicrobial agent, related to the structure in focus, by modifying Michler’s ketone. They examined its antimicrobial properties, especially when applied to cotton fabrics for protective clothing. This work highlights the potential of such compounds in developing germ-free materials (Oh, K., Choi, H.-M., Kim, J. M., Park, J. H., & Park, I., 2014).

Environmental Applications

Zhou et al. (2018) investigated the use of benzophenone derivatives, related to the compound , for environmental applications. They developed tertiary amine-functionalized adsorption resins for the removal of benzophenone-4 from water, demonstrating significant adsorption capacity and resistance against natural organic matter and inorganic ions. This research showcases the utility of such compounds in water purification and environmental protection (Zhou, X., Yang, Y., Li, C., Yang, Z., Yang, Z., Yang, W., Tian, Z., Zhang, L., & Tao, T., 2018).

properties

Molecular Formula

C19H16Cl3NO3

Molecular Weight

412.7 g/mol

IUPAC Name

(4-chlorophenyl)-[6,7-dichloro-4-[(dimethylamino)methyl]-5-hydroxy-2-methyl-1-benzofuran-3-yl]methanone

InChI

InChI=1S/C19H16Cl3NO3/c1-9-13(17(24)10-4-6-11(20)7-5-10)14-12(8-23(2)3)18(25)15(21)16(22)19(14)26-9/h4-7,25H,8H2,1-3H3

InChI Key

VIYMPGWTEWZRDT-UHFFFAOYSA-N

SMILES

CC1=C(C2=C(C(=C(C(=C2O1)Cl)Cl)O)CN(C)C)C(=O)C3=CC=C(C=C3)Cl

Canonical SMILES

CC1=C(C2=C(C(=C(C(=C2O1)Cl)Cl)O)CN(C)C)C(=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(4-Chlorophenyl)-[6,7-dichloro-4-[(dimethylamino)methyl]-5-hydroxy-2-methyl-3-benzofuranyl]methanone
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(4-Chlorophenyl)-[6,7-dichloro-4-[(dimethylamino)methyl]-5-hydroxy-2-methyl-3-benzofuranyl]methanone
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(4-Chlorophenyl)-[6,7-dichloro-4-[(dimethylamino)methyl]-5-hydroxy-2-methyl-3-benzofuranyl]methanone
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(4-Chlorophenyl)-[6,7-dichloro-4-[(dimethylamino)methyl]-5-hydroxy-2-methyl-3-benzofuranyl]methanone
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(4-Chlorophenyl)-[6,7-dichloro-4-[(dimethylamino)methyl]-5-hydroxy-2-methyl-3-benzofuranyl]methanone
Reactant of Route 6
(4-Chlorophenyl)-[6,7-dichloro-4-[(dimethylamino)methyl]-5-hydroxy-2-methyl-3-benzofuranyl]methanone

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